molecular formula C11H21NO4 B14030869 cis-1-Boc-3,4-dimethoxypyrrolidine

cis-1-Boc-3,4-dimethoxypyrrolidine

Numéro de catalogue: B14030869
Poids moléculaire: 231.29 g/mol
Clé InChI: ZXITZSJZHVBMJL-DTORHVGOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chiral Pyrrolidine Scaffold for Drug Discovery cis-1-Boc-3,4-dimethoxypyrrolidine is a chiral, Boc-protected pyrrolidine derivative designed for use as a versatile building block in medicinal chemistry and drug discovery research. The pyrrolidine ring is a privileged saturated scaffold widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Its value stems from the sp 3 -hybridization of the ring, which allows for efficient exploration of the pharmacophore space and provides increased three-dimensional coverage due to the ring's non-planarity, a phenomenon known as "pseudorotation" . Research Applications and Value This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. The cis configuration of the methoxy groups and the presence of the Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom make it a valuable precursor for the stereoselective synthesis of more complex structures . The Boc group is a standard protecting group for amines in multi-step synthetic sequences, particularly in the preparation of nitrogen-containing heterocycles. Chiral pyrrolidine derivatives are extensively employed as ligands for transition metals and as effective controllers in asymmetric synthesis . Handling and Storage To maintain stability and purity, this reagent should be stored under an inert atmosphere at room temperature . As with all research chemicals, proper safety protocols should be followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C11H21NO4

Poids moléculaire

231.29 g/mol

Nom IUPAC

tert-butyl (3R,4S)-3,4-dimethoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(13)12-6-8(14-4)9(7-12)15-5/h8-9H,6-7H2,1-5H3/t8-,9+

Clé InChI

ZXITZSJZHVBMJL-DTORHVGOSA-N

SMILES isomérique

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)OC)OC

SMILES canonique

CC(C)(C)OC(=O)N1CC(C(C1)OC)OC

Origine du produit

United States
Foundational & Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of cis-1-Boc-3,4-dimethoxypyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

cis-1-Boc-3,4-dimethoxypyrrolidine is a highly versatile, conformationally restricted building block extensively utilized in medicinal chemistry and drug development. The cis-orientation of the 3,4-dimethoxy substituents imparts unique spatial geometry and hydrogen-bond accepting capabilities, making it an ideal scaffold for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of target active pharmaceutical ingredients (APIs). This whitepaper details its physicochemical properties, reactivity profile, and self-validating protocols for its application in synthetic workflows.

Structural & Physicochemical Profiling

The physical and chemical properties of cis-1-Boc-3,4-dimethoxypyrrolidine are dictated by its three core structural motifs: the pyrrolidine ring, the cis-dimethoxy groups, and the tert-butyloxycarbonyl (Boc) protecting group.

Quantitative Data Summary

Table 1: Physicochemical Properties of cis-1-Boc-3,4-dimethoxypyrrolidine

PropertyValue / Description
Chemical Name rel-(3R,4S)-tert-butyl 3,4-dimethoxypyrrolidine-1-carboxylate
CAS Registry Number 2368911-31-1
Molecular Formula C₁₁H₂₁NO₄
Molecular Weight 231.29 g/mol
Physical State Viscous liquid to low-melting solid (at ambient temperature)
Solubility Soluble in DCM, EtOAc, MeOH, DMF; Insoluble in H₂O
Density ~1.05 - 1.10 g/cm³ (estimated based on pyrrolidine derivatives)

Stereochemical Causality: The cis (3R,4S-rel) configuration forces the pyrrolidine ring into a specific envelope conformation to minimize steric clash between the methoxy groups and the bulky N-Boc group. This rigidity is highly prized in structure-based drug design. By pre-organizing the molecule into a biologically active conformation, it reduces the entropic penalty upon binding to a target protein (e.g., kinase hinge regions or GPCR allosteric sites), thereby increasing target affinity.

Chemical Reactivity & Mechanistic Pathways

Boc Group Stability

The Boc group serves as a robust orthogonal protecting group (). It is highly stable under basic, nucleophilic, and catalytic hydrogenation conditions. This stability allows for extensive functionalization of other moieties on a complex molecule without premature amine exposure.

Deprotection Kinetics and Mechanism

Cleavage of the Boc group requires strong acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the industry standard for this specific substrate.

Mechanistic Causality: The mechanism proceeds via protonation of the carbamate carbonyl oxygen, followed by the elimination of a tert-butyl cation. This cation subsequently deprotonates to form isobutylene gas, while the resulting carbamic acid decarboxylates to release CO₂ gas, yielding the secondary amine as a TFA salt (). The generation of volatile byproducts (isobutylene and CO₂) drives the reaction forward thermodynamically. TFA is chosen over HCl/dioxane for this specific dimethoxy substrate because TFA provides rapid kinetics for secondary amines and is easily removed by evaporation, whereas HCl can sometimes lead to localized high acidity that risks ether cleavage or the precipitation of insoluble hydrochloride salts that trap impurities.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocol for the deprotection and isolation of cis-3,4-dimethoxypyrrolidine is designed as a self-validating system, incorporating strict in-process controls (IPCs) and orthogonal validation steps.

Protocol: Standardized TFA-Mediated Boc-Deprotection

Step 1: Reaction Setup Dissolve cis-1-Boc-3,4-dimethoxypyrrolidine (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere. Cool the solution to 0 °C using an ice bath. Causality: Cooling prevents exothermic degradation and minimizes potential ether cleavage of the sensitive methoxy groups during the initial acid shock.

Step 2: Acid Addition Add TFA (10-20 eq) dropwise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).

Step 3: In-Process Control (IPC) Validation Monitor the reaction via LC-MS after 2 hours. Self-Validation: The reaction is deemed complete when the starting material peak (m/z 232 [M+H]⁺) completely disappears, replaced entirely by the product peak (m/z 132 [M+H]⁺). Proceeding without this confirmation risks mixed downstream coupling products.

Step 4: Quenching & Concentration Concentrate the reaction mixture in vacuo. To remove residual TFA, co-evaporate the crude residue with toluene (3 × 10 mL). Causality: Residual TFA can poison palladium catalysts in downstream Buchwald-Hartwig couplings; azeotropic removal with toluene ensures a neutral, catalyst-friendly free amine or a clean TFA salt without non-volatile organic residues.

Step 5: Post-Reaction Validation Confirm structural integrity via ¹H NMR (CDCl₃). Self-Validation: Successful deprotection is definitively confirmed by the complete absence of the intense 9-proton singlet at ~1.45 ppm (corresponding to the tert-butyl group), while the methoxy singlets (~3.30 ppm) remain intact.

Synthetic Utility & Application Context

Once deprotected, cis-3,4-dimethoxypyrrolidine acts as a potent nucleophile. It is frequently reacted with heteroaryl halides via Nucleophilic Aromatic Substitution (SₙAr) or Buchwald-Hartwig cross-coupling to generate advanced pharmaceutical intermediates. The dimethoxy groups often serve to modulate the lipophilicity (LogD) and improve the aqueous solubility of the final API.

SyntheticWorkflow A cis-1-Boc-3,4-dimethoxypyrrolidine (Starting Material) B Acidic Cleavage (TFA / DCM, 0°C to RT) A->B Deprotection C cis-3,4-dimethoxypyrrolidine (Free Amine Intermediate) B->C -CO2, -Isobutylene D SNAr or Buchwald-Hartwig (Heteroaryl Halide, Base, Pd catalyst) C->D Coupling E Target API / Lead Compound (Kinase/GPCR Modulator) D->E Functionalization

Synthetic workflow: Boc-deprotection and subsequent functionalization of the pyrrolidine scaffold.

References

  • Greene's Protective Groups in Organic Synthesis, 5th Edition Source: Wiley URL:[Link]

  • Amine Protection and Deprotection Mechanisms Source: Master Organic Chemistry URL:[Link]

  • Boc Deprotection Mechanism - TFA Source: Common Organic Chemistry URL:[Link]

Comprehensive Safety Data Sheet (SDS) and Handling Guide for cis-1-Boc-3,4-dimethoxypyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Causality in Chemical Design

cis-1-Boc-3,4-dimethoxypyrrolidine is a synthetically crucial, orthogonally protected chiral building block utilized extensively in modern drug discovery[1]. As a Senior Application Scientist, it is essential to understand not just what this molecule is, but why it is designed this way:

  • The Boc (tert-Butyloxycarbonyl) Group: The installation of the Boc group on the pyrrolidine nitrogen serves a dual purpose[2]. Mechanistically, it neutralizes the nucleophilicity of the secondary amine by delocalizing the nitrogen lone pair into the adjacent carbonyl π -system. This prevents unwanted N-alkylation or oxidation during downstream synthetic steps. Furthermore, the bulky tert-butyl moiety provides significant steric shielding.

  • The cis-3,4-Dimethoxy Configuration: The stereospecific cis-arrangement of the methoxy groups dictates the ring pucker of the pyrrolidine core. Unlike hydroxyl groups, which can act as hydrogen bond donors and acceptors, the methoxy groups are strictly hydrogen bond acceptors. This subtle shift significantly increases the lipophilicity of the scaffold, allowing for enhanced blood-brain barrier (BBB) penetration in CNS-targeted drug candidates, and serves as a versatile chiral building block for exploring three-dimensional pharmacophore space[1].

Physicochemical Properties & Analytical Characterization

Understanding the macroscopic properties of cis-1-Boc-3,4-dimethoxypyrrolidine requires an analysis of its molecular interactions. The absence of strong intermolecular hydrogen bonding (due to Boc protection and O-methylation) renders this compound a viscous oil at room temperature rather than a crystalline solid[3].

Table 1: Physicochemical Specifications
PropertyValue / DescriptionMechanistic Rationale
Chemical Formula C₁₁H₂₁NO₄Derived from the pyrrolidine core, two methoxy groups, and the Boc protecting group.
Molecular Weight 231.29 g/mol -
Physical State Colorless to pale yellow oilLack of H-bond donors prevents rigid crystal lattice formation[3].
Boiling Point ~80–100 °C at 0.2 mmHgHigh molecular weight requires vacuum distillation to prevent thermal degradation of the Boc group.
Solubility DCM, EtOAc, MeOH, ChloroformHighly soluble in organic solvents due to lipophilic tert-butyl and methoxy groups[3].
Water Solubility PoorHydrophobic shielding by the Boc group repels aqueous solvation.

Hazard Identification & Mechanistic Toxicology (GHS)

While Boc-protected pyrrolidines are generally stable, they possess specific hazards that must be managed through strict engineering controls. Based on safety data for structural analogs like N-Boc-pyrrolidine, the compound is classified under the following GHS categories:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Toxicological Causality: The high lipophilicity of cis-1-Boc-3,4-dimethoxypyrrolidine facilitates rapid absorption through the stratum corneum (the outermost layer of the epidermis). Once penetrating the lipid bilayers, the compound can cause localized defatting and disruption of cellular membranes, leading to the inflammatory response characterized by H315 and H319. Vapor inhalation, particularly if the compound is heated or aerosolized, irritates the mucosal membranes of the respiratory tract (H335).

Safe Handling, Storage, and Emergency Protocols

To ensure a self-validating safety system, protocols must be designed so that failure at one step is mitigated by the next.

Storage Constraints
  • Temperature: Store at 2–8 °C or strictly at room temperature in a dark place[3]. Why? Elevated temperatures can induce slow thermal decomposition of the Boc group, releasing isobutylene gas and CO₂, which can dangerously pressurize sealed containers.

  • Atmosphere: Store under an inert gas (Argon or Nitrogen). Why? Prevents oxidative degradation of the electron-rich pyrrolidine core over prolonged storage.

Emergency Response (Self-Validating Protocol)
  • Dermal Exposure: Immediately flush with copious amounts of water for at least 15 minutes, followed by washing with mild soap. Validation: The soap acts as a surfactant to solubilize the highly lipophilic oil that water alone cannot efficiently remove.

  • Ocular Exposure: Irrigate eyes with sterile saline for 20 minutes, holding eyelids open (P305+P351+P338). Validation: Continuous flow ensures the mechanical removal of the hydrophobic oil droplets from the aqueous environment of the eye.

  • Spill Cleanup: Absorb with an inert, non-combustible material (e.g., vermiculite or sand). Do NOT use combustible materials like sawdust. Sweep into a sealed, labeled chemical waste container.

Experimental Workflow: Standard Boc-Deprotection Protocol

The most common operation involving cis-1-Boc-3,4-dimethoxypyrrolidine is the removal of the Boc group to reveal the reactive secondary amine for subsequent amide coupling or alkylation[3]. This protocol uses Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent of cis-1-Boc-3,4-dimethoxypyrrolidine in anhydrous DCM (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling suppresses unwanted side reactions and controls the highly exothermic protonation step.

  • Acid Addition: Slowly add 10 equivalents of TFA dropwise over 10 minutes. Causality: TFA protonates the carbamate carbonyl oxygen. The slow addition prevents local concentration spikes and thermal runaways.

  • Cleavage: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Causality: The protonated intermediate undergoes spontaneous fragmentation, releasing carbon dioxide and isobutylene gas. The effervescence is a reliable visual indicator of reaction progress.

  • Concentration: Evaporate the volatiles (DCM and excess TFA) under reduced pressure to yield the cis-3,4-dimethoxypyrrolidine TFA salt as a viscous residue.

  • Neutralization (Optional but Recommended): If the free base is required, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate.

Workflow Visualization

BocDeprotection Start cis-1-Boc-3,4-dimethoxypyrrolidine (Starting Material) Reagent TFA / DCM (0 °C to RT, 2h) Start->Reagent Add Acid Intermediate Carbocation Formation & Fragmentation Reagent->Intermediate Protonation Gas Release of CO2 & Isobutylene (Gas) Intermediate->Gas Elimination Product cis-3,4-dimethoxypyrrolidine TFA Salt Intermediate->Product Salt Formation Neutralization Basic Workup (Sat. NaHCO3) Product->Neutralization pH Adjustment FinalAmine Free cis-3,4-dimethoxypyrrolidine (Ready for Coupling) Neutralization->FinalAmine Extraction

Caption: Mechanistic workflow of Boc deprotection yielding the free pyrrolidine base.

References

Sources

Stereochemical Configuration and Synthesis of cis-1-Boc-3,4-dimethoxypyrrolidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrolidine scaffolds are ubiquitous in modern drug discovery, frequently deployed to modulate the pharmacokinetic and pharmacodynamic profiles of small molecules. Among these, cis-1-Boc-3,4-dimethoxypyrrolidine serves as a highly valuable, conformationally restricted, and polar building block[1]. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the stereochemical logic, synthetic causality, and analytical validation required to successfully synthesize and utilize this meso compound in advanced medicinal chemistry.

Stereochemical Configuration: The Logic of the Meso State

Understanding the stereochemistry of cis-1-Boc-3,4-dimethoxypyrrolidine requires analyzing its symmetry and substitution pattern.

  • The Stereocenters : The molecule possesses two chiral centers at the C3 and C4 positions of the pyrrolidine ring, both substituted with identical methoxy groups.

  • The cis Relationship : The cis designation dictates that both methoxy groups reside on the same face of the cyclopentane-like ring.

  • Symmetry and Achirality : Because the substituents at C3 and C4 are identical and oriented cis to one another, the molecule possesses an internal plane of symmetry ( σ ). This plane bisects the N1 nitrogen and the C3-C4 carbon-carbon bond. Consequently, the (3R, 4S) configuration is perfectly superimposable on its (3S, 4R) mirror image. This makes the compound a meso isomer—a molecule with multiple stereocenters that is globally achiral and optically inactive[1].

stereochem A cis-1-Boc-3,4-dimethoxypyrrolidine B (3R, 4S) Configuration A->B Stereocenter C3 C (3S, 4R) Configuration A->C Stereocenter C4 D Internal Plane of Symmetry (σ) B->D Superimposable C->D Superimposable E Meso Compound (Achiral) D->E Defines

Caption: Logical flow defining the meso stereochemical configuration of the compound.

Synthetic Methodology & Stereocontrol

To guarantee the cis configuration, the synthetic route must rely on stereospecific transformations. The industry-standard approach begins with the achiral alkene, 1-Boc-3-pyrroline, utilizing a syn-selective dihydroxylation followed by a stereoretentive etherification.

Why not epoxidation? An alternative approach might involve epoxidation of the alkene followed by hydrolytic ring-opening. However, epoxide ring-opening by water proceeds via an SN2 mechanism (backside attack), which inherently yields the trans-diol. Therefore, to achieve the cis-diol, an osmium-catalyzed [3+2] cycloaddition is strictly required to force syn-addition[2].

synthesis SM 1-Boc-3-pyrroline (Starting Material) R1 OsO4 (cat.), NMO Acetone/H2O SM->R1 INT cis-1-Boc-3,4-dihydroxypyrrolidine (Syn-Addition Intermediate) R1->INT [3+2] Cycloaddition R2 NaH, MeI THF/DMF, 0°C to RT INT->R2 PROD cis-1-Boc-3,4-dimethoxypyrrolidine (Target Product) R2->PROD Williamson Etherification

Caption: Two-step synthetic workflow from 1-Boc-3-pyrroline to the meso target.

Experimental Protocols: A Self-Validating System

Protocol A: Upjohn Dihydroxylation (Synthesis of cis-1-Boc-3,4-dihydroxypyrrolidine)

Causality: Osmium tetroxide ( OsO4​ ) forms a cyclic osmate ester intermediate with the alkene, forcing both oxygen atoms to add to the same face. Because OsO4​ is highly toxic and expensive, it is used in catalytic amounts. N-methylmorpholine-N-oxide (NMO) acts as the stoichiometric co-oxidant to continuously regenerate the active Os(VIII) species from the inactive Os(VI) byproduct[3].

  • Solvation: Dissolve 1-Boc-3-pyrroline (1.0 eq) in a biphasic mixture of acetone and water (approx. 5:1 v/v). Rationale: Acetone dissolves the organic substrate, while water dissolves the NMO and facilitates the hydrolysis of the osmate ester.

  • Reagent Addition: Add NMO (1.3 eq) followed by a catalytic amount of OsO4​ (4% aqueous solution, 0.02 eq)[3].

  • Reaction: Stir the yellow mixture at ambient temperature for 12-18 hours until TLC indicates complete consumption of the starting material.

  • Self-Validation & Quench: Add solid sodium sulfite ( Na2​SO3​ ) and stir for 1 hour. Rationale: This is a critical safety and validation step. The sulfite reduces any residual volatile, toxic Os(VIII) to insoluble, black Os(IV) dioxide, which precipitates. It also destroys excess NMO, preventing downstream oxidative side reactions.

  • Workup: Filter through a pad of Celite, concentrate the filtrate under reduced pressure, and extract with ethyl acetate. Wash with brine, dry over Na2​SO4​ , and concentrate to yield the cis-diol.

Protocol B: Stereoretentive Methylation (Williamson Ether Synthesis)

Causality: The conversion of the diol to the dimethoxy product must not break the C-O bonds, ensuring 100% retention of the cis stereochemistry. Sodium hydride (NaH) is used as a strong, non-nucleophilic base to irreversibly deprotonate the hydroxyl groups, driving the equilibrium entirely to the dialkoxide.

  • Preparation: Dissolve cis-1-Boc-3,4-dihydroxypyrrolidine (1.0 eq) in anhydrous THF under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 2.5 eq) portion-wise. Rationale: Cooling controls the exothermic deprotonation and prevents solvent degradation. Hydrogen gas evolution serves as a visual validation of active reagent.

  • Alkoxide Maturation: Stir at 0 °C for 30 minutes to ensure complete dialkoxide formation.

  • Electrophilic Attack: Add Methyl Iodide (MeI, 3.0 eq) dropwise. Rationale: MeI is a highly reactive electrophile ideal for SN2 attack by the sterically hindered secondary alkoxides.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours.

  • Self-Validation & Quench: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH4​Cl . Rationale: NH4​Cl safely neutralizes unreacted NaH without causing a drastic pH spike that could cleave the Boc protecting group. Extract with diethyl ether, dry, and purify via flash chromatography.

Quantitative Data & Analytical Validation

To confirm the success of the synthesis and the meso nature of the product, specific physicochemical and analytical parameters must be met.

Table 1: Physicochemical and Stereochemical Properties

ParameterValue / DescriptionAnalytical Significance
Molecular Formula C11​H21​NO4​ Confirms complete double methylation.
Stereochemistry meso (3R, 4S)Achiral; superimposable on mirror image.
Optical Rotation [α]D​ 0.0°Validates the meso configuration; any non-zero value indicates chiral contamination.
Symmetry Element Internal plane ( σ )Renders C3 and C4 chemically equivalent.
1H NMR Insight Broadened/doubled peaks at RTCaused by restricted rotation of the N-Boc group (rotamers).

Analytical Note on NMR: In 1H NMR at room temperature (RT), the N-Boc group exhibits restricted rotation around the amide-like C-N bond, resulting in syn and anti rotamers. This causes the signals for the pyrrolidine ring protons to appear broad or doubled. Self-Validation Step: To prove the compound is pure and not a mixture of diastereomers, perform Variable Temperature (VT) NMR at 330-350 K in DMSO- d6​ . The thermal energy will overcome the rotational barrier, causing the rotameric peaks to coalesce into a single, sharp set of signals, definitively proving the presence of a single, symmetric meso compound.

References

  • [1] US6869962B2 - Benzofused heteroaryl amide derivatives of thienopyridines useful as therapeutic agents, pharmaceutical compositions including the same, and methods for their use - Google Patents. 1

  • [2] Straightforward synthesis of enantiopure 2-aminomethyl and 2-hydroxymethyl pyrrolidines with complete stereocontrol | Request PDF - ResearchGate.2

  • [3] (12) Patent Application Publication (10) Pub. No.: US 2014/0200257 A1 - Googleapis.com. 3

Sources

The Discovery and Synthetic Evolution of cis-1-Boc-3,4-dimethoxypyrrolidine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the spatial arrangement of hydrogen bond acceptors and the conformational rigidity of a scaffold dictate a molecule's pharmacokinetic and pharmacodynamic profile. cis-1-Boc-3,4-dimethoxypyrrolidine has emerged as a privileged building block in the synthesis of targeted therapeutics, including kinase inhibitors and GPCR ligands.

Unlike its trans counterparts—such as the chiral (3S,4S)-3,4-dimethoxypyrrolidine[1]—the cis-isomer possesses a meso configuration (3R,4S). This internal plane of symmetry is a massive strategic advantage: it provides the dense functionalization and conformational restriction of a highly substituted pyrrolidine ring without introducing chirality, thereby bypassing the costly and complex requirement for chiral resolution during scale-up. This whitepaper details the mechanistic rationale, synthetic methodologies, and structural biology applications of this critical intermediate.

Mechanistic Rationale & Structural Biology

Conformational Locking and the Meso Advantage

The pyrrolidine ring is highly flexible, rapidly interconverting between various envelope and half-chair conformations. The introduction of cis-3,4-dimethoxy groups forces the ring into a specific envelope conformation due to steric repulsion and stereoelectronic effects (gauche effects between the electronegative oxygen atoms and the ring nitrogen).

When integrated into a drug candidate, the meso nature of the cis-3,4-dimethoxypyrrolidine core ensures that the resulting API (Active Pharmaceutical Ingredient) does not exist as a mixture of diastereomers (assuming no other chiral centers are present). The methoxy groups act as powerful hydrogen bond acceptors, capable of interacting with the solvent-exposed regions of kinase active sites or the deep hydrophobic pockets of viral proteases [2].

The Role of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is not merely a passive protecting group; it is a strategic necessity during synthesis. The bulky Boc group:

  • Prevents N-Oxidation: During the crucial dihydroxylation step, it deactivates the amine lone pair, preventing the formation of N-oxides.

  • Directs Stereochemistry: The steric bulk of the Boc group can influence the facial selectivity of incoming reagents, ensuring high diastereomeric purity.

  • Enables Orthogonal Deprotection: It can be cleanly removed under acidic conditions (e.g., TFA or HCl) without cleaving the robust methyl ether linkages at the C3 and C4 positions [3].

Experimental Workflows: Self-Validating Synthetic Protocols

The synthesis of cis-1-Boc-3,4-dimethoxypyrrolidine is typically achieved via two primary routes. Both protocols are designed to be self-validating, meaning the success of each step can be easily monitored via TLC and standard NMR spectroscopy.

Route A: The 3-Pyrroline Upjohn Dihydroxylation Route

This is the most direct route, utilizing the symmetric nature of 3-pyrroline to establish the meso stereocenters via a syn-addition mechanism.

Step 1: N-Boc Protection of 3-Pyrroline

  • Rationale: Protection of the secondary amine is required to prevent interference during osmium-catalyzed oxidation.

  • Protocol: To a solution of 3-pyrroline (1.0 equiv) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equiv) followed by dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv). Stir at room temperature for 4 hours.

  • Validation: The reaction is complete when ninhydrin staining shows the disappearance of the free amine.

Step 2: Syn-Dihydroxylation

  • Rationale: Osmium tetroxide (OsO₄) adds across the alkene in a concerted [3+2] cycloaddition, guaranteeing a cis relationship between the newly formed hydroxyl groups. N-Methylmorpholine N-oxide (NMO) is used as a stoichiometric co-oxidant to regenerate the toxic and expensive OsO₄ catalyst.

  • Protocol: Dissolve 1-Boc-3-pyrroline in an acetone/water mixture (4:1). Add NMO (1.5 equiv) and a catalytic amount of OsO₄ (0.05 equiv). Stir at room temperature for 12 hours. Quench with sodium sulfite to reduce residual osmium.

  • Validation: The product, cis-1-Boc-3,4-dihydroxypyrrolidine, is highly polar and will show a significant drop in Rf on silica gel compared to the starting material.

Step 3: Williamson Etherification (Dimethylation)

  • Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that quantitatively deprotonates the diol to form a dialkoxide. Methyl iodide (MeI) serves as the highly electrophilic methylating agent.

  • Protocol: Dissolve cis-1-Boc-3,4-dihydroxypyrrolidine in anhydrous THF at 0 °C. Carefully add NaH (60% dispersion in mineral oil, 2.5 equiv) in portions. Ebullition of H₂ gas will occur. After 30 minutes, add MeI (3.0 equiv) dropwise. Stir for 6 hours at room temperature.

  • Validation: The final product, cis-1-Boc-3,4-dimethoxypyrrolidine, will appear as a non-polar spot on TLC. ¹H NMR will show a sharp singlet integrating to 6 protons around 3.3 ppm, confirming the presence of the two methoxy groups.

G A 3-Pyrroline B Boc Protection (Boc2O, Et3N) A->B C 1-Boc-3-pyrroline B->C D Upjohn Dihydroxylation (OsO4, NMO) C->D E cis-1-Boc-3,4- dihydroxypyrrolidine D->E F Williamson Etherification (NaH, MeI) E->F G cis-1-Boc-3,4- dimethoxypyrrolidine F->G

Caption: Synthetic workflow for cis-1-Boc-3,4-dimethoxypyrrolidine from 3-pyrroline.

Route B: The Meso-Tartaric Acid Chiral Pool Route

For industrial scale-up where osmium toxicity is a concern, the chiral pool approach using meso-tartaric acid is preferred [4].

Step 1: Imide Formation & Reduction

  • Protocol: Condense meso-tartaric acid with benzylamine at 160 °C to form the cyclic imide. Reduce the imide using Lithium Aluminum Hydride (LiAlH₄) in refluxing THF to yield N-benzyl-cis-3,4-dihydroxypyrrolidine.

Step 2: Hydrogenolysis and Boc-Protection

  • Rationale: The benzyl group is removed via palladium-catalyzed hydrogenolysis. Performing this in the presence of Boc₂O allows for an elegant, one-pot protecting group swap.

  • Protocol: Dissolve the N-benzyl derivative in methanol. Add 10% Pd/C and Boc₂O (1.1 equiv). Stir under a hydrogen atmosphere (1 atm) for 16 hours. Filter through Celite to obtain cis-1-Boc-3,4-dihydroxypyrrolidine [2].

Step 3: Dimethylation

  • Protocol: Proceed with NaH and MeI as described in Route A.

Quantitative Data & Route Comparison

To assist process chemists in selecting the appropriate synthetic strategy, the following table summarizes the quantitative metrics of both routes based on standard literature yields and E-factor considerations.

MetricRoute A (3-Pyrroline)Route B (Meso-Tartaric Acid)
Starting Material Cost ModerateVery Low
Overall Yield (3 steps) 65 - 75%45 - 55% (4 steps)
Stereochemical Control Reagent-controlled (syn-addition)Substrate-controlled (Chiral pool)
Toxicity Profile High (OsO₄ is highly toxic/volatile)Low (LiAlH₄ requires careful handling)
Scalability Best for Discovery/Milligram scaleBest for Process/Kilogram scale
E-Factor (Waste generation) ModerateHigh (due to LiAlH₄ quench salts)

Pharmacological Integration

Once synthesized, the Boc group is cleaved using Trifluoroacetic acid (TFA) or HCl in dioxane to yield the corresponding amine salt (e.g., cis-3,4-dimethoxypyrrolidine hydrochloride, CAS 692058-79-0) [3]. The secondary amine acts as a potent nucleophile, ready for integration into larger drug scaffolds via S_NAr (Nucleophilic Aromatic Substitution) or Buchwald-Hartwig cross-coupling reactions.

G A cis-1-Boc-3,4-dimethoxypyrrolidine (Meso Scaffold) B Boc Deprotection (TFA or HCl) A->B C SNAr or Buchwald-Hartwig Coupling B->C D Target Kinase Inhibitor (e.g., CDK or KRAS G12D) C->D

Caption: Pharmacological integration of the meso-pyrrolidine scaffold into targeted inhibitors.

References

  • Journal of Medicinal Chemistry. "Structure-Guided Design of C2-Symmetric HIV-1 Protease Inhibitors Based on a Pyrrolidine Scaffold." ACS Publications, 2008. Available at: [Link]

Methodological & Application

Application Note: cis-1-Boc-3,4-dimethoxypyrrolidine in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: A Privileged Saturated Scaffold

In modern medicinal chemistry, the shift from flat, sp²-rich aromatic molecules to three-dimensional, sp³-rich architectures is a proven strategy to improve clinical success rates. cis-1-Boc-3,4-dimethoxypyrrolidine represents a highly specialized, privileged building block designed to navigate this 3D pharmacophore space[1].

By functionalizing the classic pyrrolidine ring with two methoxy groups in a cis configuration, drug developers can precisely control molecular exit vectors, significantly enhance aqueous solubility, and fine-tune the basicity of the amine. The tert-butyloxycarbonyl (Boc) protecting group ensures orthogonal stability during complex multi-step syntheses, making this intermediate indispensable in the development of targeted antivirals and oncology therapeutics.

Physicochemical Profiling & Structural Rationale

The selection of cis-3,4-dimethoxypyrrolidine over unsubstituted pyrrolidine or piperidine rings is rarely arbitrary; it is driven by specific causality in structure-activity relationship (SAR) optimization.

  • pKa Modulation & Permeability: The inductive electron-withdrawing effect of the two oxygen atoms lowers the pKa of the pyrrolidine nitrogen (from ~11.3 in unsubstituted pyrrolidine to ~8.5–9.0). This reduction decreases the physiological ionization of the drug, thereby enhancing passive membrane permeability and reducing off-target hERG channel liabilities.

  • Aqueous Solubility: The addition of two hydrogen-bond acceptors (the methoxy oxygens) drastically improves the hydration shell of the molecule, rescuing the solubility of highly lipophilic multicyclic core scaffolds.

  • The Meso Advantage: The cis-isomer is a meso compound (possessing an internal plane of symmetry). Unlike the trans-isomer, which exists as an enantiomeric pair (R,R and S,S) requiring chiral resolution, the meso configuration is achiral. This eliminates the risk of generating complex diastereomeric mixtures when coupled to other chiral drug fragments, vastly simplifying scale-up and purification.

Quantitative Scaffold Comparison
Physicochemical PropertyUnsubstituted Pyrrolidinecis-3,4-DimethoxypyrrolidineImpact on Drug Design
Nitrogen pKa ~11.3~8.5 - 9.0Reduced basicity; improved permeability; lower hERG risk.
Stereochemistry AchiralMeso (Achiral)No enantiomeric resolution required; consistent batch reproducibility.
H-Bond Acceptors 02Enhanced aqueous solubility; potential for new target binding interactions.
Steric Bulk LowModerateRestricts conformational flexibility of attached scaffolds, locking active conformations.

Key Applications in Drug Discovery

Antiviral Therapeutics: HCV NS5A Inhibitors

The Hepatitis C virus (HCV) relies heavily on the NS5A non-structural protein for viral replication and assembly[2]. Inhibitors of NS5A (such as Daclatasvir analogs) typically require large, symmetrical, or pseudo-symmetrical bis-imidazole architectures.

cis-1-Boc-3,4-dimethoxypyrrolidine has been actively utilized to synthesize complex multicyclic HCV inhibitors[3]. By integrating the dimethoxypyrrolidine moiety into the terminal ends of the drug scaffold, researchers leverage the methoxy groups to form critical hydrogen bonds with the viral replication complex while maintaining the rigid, extended conformation required to span the NS5A dimer interface[4].

Targeted Oncology: CDK9 Modulators

Cyclin-dependent kinase 9 (CDK9) is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. It phosphorylates RNA Polymerase II, driving the transcription of short-lived anti-apoptotic oncogenes like Mcl-1 and Myc[5].

In the design of pyrrolo[2,3-b]pyridine-based CDK9 inhibitors, the cis-3,4-dimethoxypyrrolidine ring is frequently appended to the core[6]. Mechanistic Rationale: The pyrrolidine nitrogen acts as a linker to the hinge-binding core, while the dimethoxy groups are directed outward toward the solvent-exposed region of the ATP-binding pocket. This orientation not only improves the thermodynamic solubility of the inhibitor but also prevents the molecule from binding to off-target kinases with narrower solvent channels.

Pathway CDK9 CDK9 / Cyclin T1 Complex (P-TEFb) RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates CTD Elongation Transcription Elongation (Oncogene Expression) RNAPII->Elongation Drives Transcription Inhibitor Dimethoxypyrrolidine-based CDK9 Inhibitor Inhibitor->CDK9 ATP-competitive Inhibition

Mechanism of action for dimethoxypyrrolidine-derived CDK9 inhibitors in oncogene suppression.

Targeted Oncology: KRAS G12C Covalent Inhibitors

The KRAS G12C mutation, long considered "undruggable," is now targeted by covalent inhibitors that lock the protein in its inactive GDP-bound state. Recent patent literature highlights the use of 3,4-dimethoxypyrrolidine derivatives as structural components in novel tetracyclic K-Ras inhibitors. The saturated ring occupies the dynamic Switch II pocket of the KRAS protein, providing the precise steric bulk necessary to optimally vector the covalent warhead toward the mutated cysteine residue.

Standardized Experimental Protocols

To integrate cis-1-Boc-3,4-dimethoxypyrrolidine into a drug scaffold, the Boc group must first be removed, followed by the coupling of the secondary amine to the target core (typically via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination). The following protocols are designed as self-validating systems to ensure high yield and purity.

Protocol A: Boc-Deprotection (TFA Mediated)

Causality: Trifluoroacetic acid (TFA) is utilized because it efficiently cleaves the tert-butyl carbamate via a stable tert-butyl cation intermediate without cleaving the robust methyl ether linkages at the 3 and 4 positions.

  • Preparation: Dissolve cis-1-Boc-3,4-dimethoxypyrrolidine (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 5.0 mL) under an inert nitrogen atmosphere.

  • Acid Addition: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add neat Trifluoroacetic acid (TFA, 10.0 mmol, 10.0 eq).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor completion via TLC (Ninhydrin stain; the free amine will appear as a distinct spot).

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. To remove residual TFA salts, redissolve the crude oil in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or partition between ethyl acetate and saturated aqueous NaHCO₃.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free cis-3,4-dimethoxypyrrolidine as a pale oil. Proceed immediately to Protocol B to prevent atmospheric CO₂ capture.

Protocol B: SNAr Coupling to Heteroaryl Scaffolds

Causality: SNAr is highly effective for electron-deficient heteroaryls (e.g., 2-chloropyrimidines used in CDK9 inhibitors). N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

  • Preparation: Dissolve the free cis-3,4-dimethoxypyrrolidine (1.2 mmol, 1.2 eq) and the target heteroaryl chloride (1.0 mmol, 1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP, 4.0 mL).

  • Base Addition: Add DIPEA (3.0 mmol, 3.0 eq) to the solution.

  • Heating: Heat the reaction mixture to 90 °C for 6–8 hours. (Alternatively, for high-throughput screening, irradiate in a microwave reactor at 120 °C for 20 minutes).

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with water (3 × 10 mL) and brine (10 mL) to remove the NMP. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (typically using a gradient of DCM/MeOH) to yield the final functionalized drug intermediate.

Workflow A cis-1-Boc-3,4-dimethoxypyrrolidine B TFA / DCM (Boc Cleavage) A->B Step 1 C Free Amine Intermediate B->C Step 2 D SNAr Coupling (NMP, DIPEA, 90°C) C->D Step 3 (Add Ar-Cl) E Target Drug Candidate (e.g., CDK9 Inhibitor) D->E Step 4

Workflow for the synthetic integration of cis-1-Boc-3,4-dimethoxypyrrolidine into drug scaffolds.

References

  • Benchchem (2019). (3S,4S)-3,4-Dimethoxypyrrolidine - Properties and Applications. PubChem / Benchchem Database. Available at: [Link]

  • DeGoey, D. A., et al. (2010). Anti-Viral Compounds (US Patent No. US20100317568A1). U.S. Patent and Trademark Office.
  • Abbott Laboratories (2010). Cdk modulators (WIPO Patent No. WO2010003133A2). World Intellectual Property Organization.
  • Pfizer Inc. (2005). Benzofused heteroaryl amide derivatives of thienopyridines useful as therapeutic agents... (US Patent No. US6869962B2). U.S. Patent and Trademark Office.
  • Inventors Undisclosed (2024). Novel bicyclic heterocyclyl compound and use thereof (WIPO Patent No. WO2024160225A1). World Intellectual Property Organization.

Sources

The Strategic Utility of cis-1-Boc-3,4-dimethoxypyrrolidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery and medicinal chemistry, the pyrrolidine scaffold stands as a privileged structure, integral to a multitude of biologically active molecules.[1][2] Its prevalence in natural products and FDA-approved drugs underscores its significance as a versatile framework for molecular design.[3] Among the diverse array of substituted pyrrolidines, cis-1-Boc-3,4-dimethoxypyrrolidine has emerged as a particularly valuable chiral building block. Its unique stereochemical and electronic properties offer a powerful tool for medicinal chemists to sculpt molecular architectures with high precision, influencing potency, selectivity, and pharmacokinetic profiles.

This comprehensive guide provides an in-depth exploration of cis-1-Boc-3,4-dimethoxypyrrolidine as a chiral building block. We will delve into its synthesis, physicochemical characteristics, and strategic applications in the construction of complex molecular entities. Detailed protocols for its use and subsequent transformations are provided to empower researchers in their pursuit of novel therapeutics.

Physicochemical Properties and Stereochemical Considerations

The defining feature of cis-1-Boc-3,4-dimethoxypyrrolidine is the cis relationship between the two methoxy groups at the C3 and C4 positions. This specific stereochemistry imparts a distinct three-dimensional shape to the pyrrolidine ring, which can be leveraged to control the spatial orientation of appended functionalities. The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen not only ensures stability during many synthetic transformations but also influences the conformational preferences of the ring system.

Table 1: Physicochemical Properties of a Related Precursor, rel-(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate

PropertyValueReference
CAS Number 186393-22-6[4]
Molecular Formula C₉H₁₇NO₄[4]
Molecular Weight 203.24 g/mol [4]
Appearance Solid[5]
Purity ≥98%[5]
Storage Temperature 2-8°C[5]

The cis-dimethoxy substitution pattern provides a unique electronic environment. The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, influencing intermolecular interactions with biological targets. Furthermore, the methoxy groups can be demethylated to reveal hydroxyl functionalities, offering additional points for diversification or for mimicking diol-containing natural products.

Strategic Applications in Asymmetric Synthesis

The utility of cis-1-Boc-3,4-dimethoxypyrrolidine as a chiral building block lies in its ability to introduce stereochemically defined centers into a target molecule. This is paramount in drug development, where the biological activity of enantiomers can differ significantly.

As a Scaffold for Bioactive Molecules

The rigidified cis-conformation of the pyrrolidine ring can serve as a template to orient pharmacophoric elements in a desired spatial arrangement. This is particularly advantageous in the design of enzyme inhibitors and receptor ligands, where precise positioning of functional groups is critical for high-affinity binding. While direct examples of the incorporation of cis-1-Boc-3,4-dimethoxypyrrolidine into specific drug candidates are not prevalent in the literature, the general importance of substituted pyrrolidines in this regard is well-documented.[6] For example, the pyrrolidine core is central to the activity of numerous antiviral, anticancer, and central nervous system-targeting drugs.

Synthesis of Chiral Ligands

The C2-symmetric nature of the cis-3,4-disubstituted pyrrolidine scaffold makes it an attractive starting material for the synthesis of chiral ligands for asymmetric catalysis. After deprotection of the Boc group, the secondary amine can be further functionalized to create novel bidentate or tridentate ligands. These ligands can then be complexed with transition metals to catalyze a wide range of enantioselective transformations, such as hydrogenations, cross-coupling reactions, and aldol additions.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the precursor, the target chiral building block, and its subsequent deprotection.

Protocol 1: Synthesis of rel-(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate

The synthesis of the diol precursor is a critical first step. While various methods exist for the synthesis of substituted pyrrolidines, a common approach involves the diastereoselective dihydroxylation of an alkene precursor.

G cluster_0 Synthesis of Diol Precursor Start N-Boc-3-pyrroline Step1 Diastereoselective Dihydroxylation (e.g., OsO4, NMO) Start->Step1 Product rel-(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate Step1->Product

Caption: Workflow for the synthesis of the diol precursor.

Materials:

  • N-Boc-3-pyrroline

  • N-Methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (OsO₄), 2.5 wt% solution in tert-butanol

  • Acetone

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-3-pyrroline (1.0 eq) in a mixture of acetone and water (10:1) at 0 °C, add N-Methylmorpholine N-oxide (1.5 eq).

  • Slowly add a catalytic amount of osmium tetroxide solution (0.02 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford rel-(3R,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate.

Causality: The use of osmium tetroxide with NMO as the co-oxidant is a standard and reliable method for the syn-dihydroxylation of alkenes, leading to the desired cis-diol stereochemistry.

Protocol 2: Synthesis of cis-1-Boc-3,4-dimethoxypyrrolidine

The methylation of the diol is a key transformation to arrive at the target building block.

G cluster_0 Methylation of Diol Start rel-(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate Step1 Deprotonation (e.g., NaH) Start->Step1 Step2 Methylation (e.g., MeI) Step1->Step2 Product cis-1-Boc-3,4-dimethoxypyrrolidine Step2->Product

Caption: Workflow for the synthesis of the target building block.

Materials:

  • rel-(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (2.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of rel-(3R,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield cis-1-Boc-3,4-dimethoxypyrrolidine.

Causality: The use of a strong base like sodium hydride is necessary to deprotonate both hydroxyl groups, forming the corresponding alkoxides, which then act as nucleophiles to displace the iodide from methyl iodide in a Williamson ether synthesis.

Protocol 3: N-Boc Deprotection of cis-1-Boc-3,4-dimethoxypyrrolidine

Removal of the Boc protecting group is a common and often necessary step to enable further functionalization of the pyrrolidine nitrogen.

G cluster_0 N-Boc Deprotection Start cis-1-Boc-3,4-dimethoxypyrrolidine Step1 Acidic Cleavage (e.g., TFA in DCM or HCl in Dioxane) Start->Step1 Workup Neutralization and Extraction Step1->Workup Product cis-3,4-dimethoxypyrrolidine Workup->Product

Caption: Workflow for the N-Boc deprotection.

Materials:

  • cis-1-Boc-3,4-dimethoxypyrrolidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve cis-1-Boc-3,4-dimethoxypyrrolidine (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford cis-3,4-dimethoxypyrrolidine.

Causality: The Boc group is labile under acidic conditions. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free amine.[4]

Conclusion

cis-1-Boc-3,4-dimethoxypyrrolidine represents a valuable and versatile chiral building block for modern organic synthesis and drug discovery. Its well-defined stereochemistry and tunable electronic properties provide a robust platform for the construction of complex, biologically active molecules. The protocols detailed herein offer a practical guide for the synthesis and manipulation of this important intermediate, empowering researchers to explore new chemical space and advance the development of novel therapeutics. The strategic incorporation of this and related chiral pyrrolidine scaffolds will undoubtedly continue to be a fruitful endeavor in the quest for new medicines.

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. Retrieved from [Link]

  • Tartaric acid and its O-acyl derivatives. Part 8. Direct synthesis of novel N-substituted mono- and diacyltartrimides. (n.d.). Arkivoc.
  • Enantioselective nitrile anion cyclization to substituted pyrrolidines. A highly efficient synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid. (2005). PubMed. Retrieved from [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates. (2003). ResearchGate. Retrieved from [Link]

  • (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • (3S,4S)
  • Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. (n.d.). PMC.
  • (3S,4S)‐N‐substituted‐3,4‐dihydroxypyrrolidines as ligands for the enantioselective Henry reaction. (2021). ResearchGate. Retrieved from [Link]

  • tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate. (n.d.). NextSDS. Retrieved from [Link]

  • BBIOREFCODE Bruker Biofluid Reference Compound Database. (n.d.). Bruker. Retrieved from [Link]

  • The Coordination Chemistry of cis‐3,4‐Diaminopyrrolidine and Related Polyamines. (n.d.). ResearchGate. Retrieved from [Link]

  • N-tert-butyl-3,4-methylenedioxycathinone. (2017). SWGDRUG.org. Retrieved from [Link]

Sources

incorporation of cis-1-Boc-3,4-dimethoxypyrrolidine into peptide scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Incorporation of cis-1-Boc-3,4-dimethoxypyrrolidine into Peptide Scaffolds

Audience: Researchers, scientists, and drug development professionals. Focus: Stereoelectronic tuning of amide bond conformation, peptidomimetic design, and optimized coupling protocols.

Introduction & Scientific Rationale

The development of conformationally restricted peptidomimetics is a cornerstone of modern drug discovery, particularly for targeting protein-protein interactions (PPIs). cis-1-Boc-3,4-dimethoxypyrrolidine serves as a highly specialized building block for these applications. While native proline dictates the secondary structure of peptides by populating both cis and trans amide bond isomers, its structural rigidity can be further fine-tuned through stereoelectronic effects.

The Causality of Conformational Control: When incorporated into a peptide scaffold (typically as a C-terminal pyrrolidide or within a urea/peptoid backbone after Boc deprotection), the 3,4-dimethoxy substituents exert a profound stereoelectronic influence. The electronegative oxygen atoms induce a gauche effect —a favorable σC−H​→σC−O∗​ hyperconjugation interaction—which biases the pyrrolidine ring into a specific pucker (typically -endo or -exo). This ring puckering thermodynamically restricts the ψ and ϕ dihedral angles, directly altering the cis/trans isomerization equilibrium ( Ktrans/cis​ ) of the preceding amide bond [1]. By utilizing the cis-isomer of 3,4-dimethoxypyrrolidine, researchers can predictably lock peptide scaffolds into bioactive conformations, enhancing target affinity and drastically improving proteolytic stability.

Physicochemical Properties & Conformational Data

To successfully incorporate this scaffold, it is critical to understand its baseline physicochemical parameters and how it behaves during solid-phase or solution-phase peptide synthesis (SPPS/SPS).

ParameterValue / DescriptionImpact on Experimental Design
Chemical Formula C11​H21​NO4​ N/A
Molecular Weight 231.29 g/mol Use for stoichiometric calculations and LC-MS validation.
Amine Steric Hindrance High (Secondary Amine)Requires highly reactive coupling reagents (e.g., HATU, COMU) to overcome the activation energy barrier.
Deprotected pKa ~8.5 - 9.0Requires a non-nucleophilic base (e.g., DIPEA or TMP) to ensure the amine is unprotonated during coupling.
Induced Amide Geometry Dependent on upstream residueThe cis-dimethoxy geometry tightly restricts the rotational freedom of the Xaa-Pyrrolidide bond, often favoring a specific rotamer.

Workflow Diagram: Scaffold Incorporation

The following workflow outlines the logical progression from the protected building block to a conformationally validated peptide scaffold.

PeptideWorkflow A 1. Boc Deprotection (TFA/DCM) B 2. Amine Isolation (Free Pyrrolidine) A->B D 4. Amide Coupling (DIPEA, DMF) B->D C 3. Carboxylate Activation (Peptide C-term + HATU) C->D E 5. Cleavage & Purification (Global Deprotection) D->E F 6. Conformational Analysis (NMR NOESY/ROESY) E->F

Caption: Step-by-step workflow for the deprotection, coupling, and validation of the 3,4-dimethoxypyrrolidine scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems. Every critical step includes a specific validation checkpoint to ensure the integrity of the synthesis before proceeding.

Protocol A: Boc Deprotection and Preparation of the Free Amine

Because 1-Boc-3,4-dimethoxypyrrolidine lacks a carboxylic acid, it is typically deprotected in solution and coupled to the C-terminus of a peptide sequence.

  • Preparation: Dissolve cis-1-Boc-3,4-dimethoxypyrrolidine (1.0 eq, e.g., 1.0 mmol) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Acidolysis: Chill the solution to 0 °C. Slowly add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of TFA:DCM.

    • Causality: The 0 °C initiation prevents exothermic degradation of the methoxy groups. The high concentration of TFA ensures rapid and complete cleavage of the tert-butyl carbamate.

  • Reaction: Remove the ice bath and stir at room temperature for 1 hour.

  • Evaporation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA.

  • Self-Validation Checkpoint (LC-MS): Analyze the crude residue. The disappearance of the starting material ( [M+H]+=232.3 ) and the appearance of the free amine mass ( [M+H]+=132.1 ) confirms complete deprotection. The product is now cis-3,4-dimethoxypyrrolidine trifluoroacetate salt.

Protocol B: Sterically Hindered Amide Coupling

Coupling a peptide's C-terminal carboxylic acid to the secondary nitrogen of 3,4-dimethoxypyrrolidine requires specialized uronium salts to prevent epimerization and overcome steric clash.

  • Activation: In a dry flask, dissolve the C-terminal-free peptide scaffold (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M).

    • Causality: HATU is selected over DIC/HOBt because the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group generated by HATU exhibits an internal base effect (via the pyridine nitrogen), drastically accelerating the aminolysis of sterically hindered secondary amines [2].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 2 minutes to pre-form the active ester.

  • Coupling: Add the cis-3,4-dimethoxypyrrolidine trifluoroacetate salt (from Protocol A) (1.2 eq) dissolved in a minimal amount of DMF, followed by an additional 1.2 eq of DIPEA to neutralize the TFA salt.

  • Reaction: Stir at room temperature for 2–4 hours under an inert atmosphere ( N2​ or Argon).

  • Self-Validation Checkpoint (Chloranil Test): Spot a small aliquot of the reaction mixture on a TLC plate. Spray with a 2% solution of acetaldehyde in DMF, followed by a 2% solution of chloranil in DMF. Heat briefly. A blue/green spot indicates unreacted secondary amine. The reaction is complete when the secondary amine is fully consumed (or plateaus).

Protocol C: Conformational Analysis via NMR
  • Sample Preparation: Dissolve the purified peptide-pyrrolidide conjugate in D2​O or CD3​OD (depending on solubility) to a concentration of 2–5 mM.

  • Data Acquisition: Acquire 1D 1H -NMR and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectra at 298 K.

  • Analysis: Identify the protons of the residue preceding the pyrrolidine ring, and the protons of the pyrrolidine ring.

    • Causality: The ratio of the integrated volumes of the trans ( Hiα​ to Hi+1δ​ ) and cis ( Hiα​ to Hi+1α​ ) cross-peaks in the NOESY spectrum provides the exact Ktrans/cis​ equilibrium constant induced by the dimethoxy stereoelectronic effect.

Mechanistic Diagram: Stereoelectronic Control of Isomerization

The diagram below illustrates how the gauche effect dictates the ring pucker, which subsequently controls the geometry of the peptide bond.

StereoelectronicEffect S1 Gauche Effect (O-C-C-O interactions) S2 Pyrrolidine Ring Pucker (Cγ-endo vs Cγ-exo) S1->S2 Dictates S3 Steric Clash Minimization (Backbone Dihedrals) S2->S3 Restricts S4 Trans-Amide Bond (ω ≈ 180°) S3->S4 Favors State A S5 Cis-Amide Bond (ω ≈ 0°) S3->S5 Favors State B S4->S5 K_trans/cis Equilibrium

Caption: Logical flow of how stereoelectronic forces in 3,4-dimethoxypyrrolidine control amide bond geometry.

References

  • Raines, R. T. (2006). Collagen. Annual Review of Biochemistry, 75, 427-458. Available at:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of cis-1-Boc-3,4-dimethoxypyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis & Scale-Up Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the yield and reproducibility of functionalized pyrrolidine scaffolds.

The synthesis of cis-1-Boc-3,4-dimethoxypyrrolidine is a critical two-step sequence starting from 1-Boc-3-pyrroline. While the theoretical chemistry is straightforward—an Upjohn dihydroxylation followed by a Williamson ether synthesis—the practical execution is fraught with product loss, emulsions, and incomplete conversions. This guide deconstructs the causality behind these failures and provides self-validating protocols to ensure high-yielding, reproducible results.

G A 1-Boc-3-pyrroline (Starting Material) B cis-1-Boc-3,4-dihydroxypyrrolidine (Intermediate Diol) A->B Step 1: Dihydroxylation OsO4 (cat.), NMO Acetone/H2O C cis-1-Boc-3,4-dimethoxypyrrolidine (Target Product) B->C Step 2: Methylation NaH, MeI THF, 0 °C to rt

Synthesis workflow for cis-1-Boc-3,4-dimethoxypyrrolidine.

Phase 1 Troubleshooting: Dihydroxylation (Upjohn Oxidation)

The conversion of 1-Boc-3-pyrroline to cis-1-Boc-3,4-dihydroxypyrrolidine relies on the catalytic osmium tetroxide (OsO₄) cycle, as originally outlined in the Upjohn dihydroxylation protocol ()[1].

FAQ 1: My TLC shows full conversion, but my isolated yield of the diol is <50%. Where is my product?

The Causality: The cis-1-Boc-3,4-dihydroxypyrrolidine intermediate possesses two adjacent hydroxyl groups that form a highly stable hydrogen-bonding network with water. Standard extraction solvents like ethyl acetate (EtOAc) or dichloromethane (DCM) cannot efficiently disrupt this hydration shell, leaving the majority of your product in the aqueous waste. The Solution: You must force the organic molecule out of the aqueous phase. Saturate the aqueous layer completely with solid NaCl (brine is not enough; add solid salt until it no longer dissolves). Switch your extraction solvent to a highly polar mixture, specifically 10% Methanol in DCM .

FAQ 2: The reaction mixture turns black, stays black, and the reaction stalls. How do I fix this?

The Causality: A black precipitate indicates the formation of inactive OsO₂, meaning the catalytic cycle has broken down. This occurs when the osmate ester intermediate cannot be hydrolyzed back to the active OsO₄ species. This is almost always caused by insufficient water in the reaction mixture or degraded N-methylmorpholine N-oxide (NMO). The Solution: Ensure your solvent system contains at least 10-20% water (e.g., Acetone:Water 4:1). If using anhydrous NMO, switch to a 50% aqueous NMO solution. To self-validate the quench, add saturated aqueous sodium sulfite (Na₂SO₃); the solution must transition from black to a filterable light brown/colorless state, confirming the reduction of residual osmium species.

Phase 2 Troubleshooting: Methylation (Williamson Ether Synthesis)

The subsequent methylation of the diol to form cis-1-Boc-3,4-dimethoxypyrrolidine requires stringent control of moisture and electrophile stoichiometry, adapted from established pyrrolidine scaffold optimizations ()[2].

FAQ 3: I am seeing a persistent mixture of mono-methoxy and di-methoxy products. How do I drive the reaction to completion?

The Causality: Incomplete methylation stems from two primary factors:

  • Passivated Base: Sodium hydride (NaH) is highly susceptible to atmospheric moisture, rapidly forming a passivating layer of sodium hydroxide (NaOH) on the surface of the dispersion. NaOH is not a strong enough base to quantitatively deprotonate the secondary hydroxyl groups.

  • Electrophile Loss: Methyl iodide (MeI) is highly volatile (bp 42 °C). If added too quickly, the exothermic deprotonation heats the solvent, boiling off the MeI before it can react. The Solution: Pre-wash your NaH with anhydrous hexanes to remove the mineral oil, exposing the active hydride surface. Cool the reaction strictly to 0 °C before adding MeI, add the MeI in two separate portions, and use a tightly sealed reaction vessel to prevent vapor escape.

FAQ 4: Why is the Boc protecting group falling off during the methylation workup?

The Causality: While the Boc group is generally stable to basic conditions, localized heating during an aggressive quench (e.g., dumping water directly onto unreacted NaH) can cause transient thermal spikes that promote cleavage. Additionally, using overly acidic washes (like 1M HCl) to remove residual base will rapidly deprotect the pyrrolidine nitrogen. The Solution: Quench the excess NaH dropwise with cold, saturated aqueous NH₄Cl at 0 °C. Maintain a neutral to mildly basic pH during all aqueous washes.

Quantitative Data Summary: Standard vs. Optimized Conditions

The following table summarizes the quantitative impact of implementing the troubleshooting steps described above.

Reaction ParameterStandard ConditionOptimized ConditionYield ImpactPurity Impact
Diol Extraction EtOAc extraction (3x)Aqueous saturation with NaCl + 10% MeOH/DCM+25% Neutral
OsO₄ Quench Water / BrineNa₂SO₃ (aq) stir for 1 hr+10% Eliminates emulsion
Methylation Base NaH (unwashed, 60% dispersion)NaH (hexane-washed)+15% Reduces side-reactions
MeI Addition Single portion at RTTwo portions at 0 °C, sealed system+20% Eliminates mono-methoxy

Self-Validating Experimental Protocols

Protocol 1: Synthesis of cis-1-Boc-3,4-dihydroxypyrrolidine
  • Initiation: Charge a round-bottom flask with 1-Boc-3-pyrroline (1.0 eq) and dissolve in a 4:1 mixture of Acetone:Water (0.3 M concentration).

  • Oxidant Addition: Add N-methylmorpholine N-oxide (NMO) (1.5 eq, 50% aq. solution).

  • Catalysis: Cool the mixture to 0 °C. Add OsO₄ (0.02 eq, 2.5 wt% in t-BuOH) dropwise. The solution will turn slightly yellow/brown.

  • Propagation: Stir at room temperature for 12 hours. Validation Check: Spot on TLC (DCM:MeOH 9:1); the product will stain bright yellow with KMnO₄, migrating significantly lower than the starting material.

  • Quench: Add saturated aqueous Na₂SO₃ (10 mL/mmol) and stir vigorously for 1 hour. Validation Check: The mixture must turn from dark brown/black to a clear, light-colored solution with a fine precipitate.

  • Isolation: Concentrate under reduced pressure to remove acetone. Saturate the remaining aqueous phase with solid NaCl. Extract with 10% MeOH in DCM (5x). Dry the combined organics over Na₂SO₄, filter, and concentrate to yield the diol as a viscous oil or white solid.

Protocol 2: Synthesis of cis-1-Boc-3,4-dimethoxypyrrolidine
  • Preparation: Dissolve cis-1-Boc-3,4-dihydroxypyrrolidine (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere. Cool to 0 °C.

  • Deprotonation: Add NaH (3.0 eq, 60% dispersion in mineral oil, pre-washed with anhydrous hexanes) portion-wise. Validation Check: Observe steady H₂ gas evolution. Stir for 30 minutes at 0 °C until bubbling completely ceases.

  • Alkylation: Add Methyl Iodide (MeI) (4.0 eq) dropwise while maintaining the temperature at 0 °C. Seal the system securely.

  • Propagation: Allow the reaction to warm to room temperature and stir for 16 hours. Validation Check: TLC (Hexanes:EtOAc 1:1) should show complete disappearance of the baseline diol and the intermediate mono-methoxy spot.

  • Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl dropwise. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (gradient of 10% to 40% EtOAc in Hexanes) to afford the pure cis-1-Boc-3,4-dimethoxypyrrolidine.

References

  • Structure-Guided Design of C2-Symmetric HIV-1 Protease Inhibitors Based on a Pyrrolidine Scaffold Journal of Medicinal Chemistry URL:[Link]

  • An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant Tetrahedron Letters URL:[Link]

Sources

troubleshooting side reactions in cis-1-Boc-3,4-dimethoxypyrrolidine coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for working with cis-1-Boc-3,4-dimethoxypyrrolidine .

While this building block is highly valuable for introducing stereodefined, polar, and metabolically stable motifs into drug candidates, its structural features—specifically the sterically hindered secondary amine and the base-sensitive methoxy groups—create unique failure modes during deprotection and subsequent amide or cross-coupling reactions.

Below is our comprehensive Q&A guide, complete with mechanistic causality, self-validating protocols, and diagnostic data.

FAQ 1: The Guanidinylation Trap in Amide Coupling

Q: I am attempting an amide coupling with the deprotected cis-3,4-dimethoxypyrrolidine using HATU and DIPEA. My LC-MS shows a major byproduct with a mass shift of +99 Da relative to the amine, and very little desired product. What is happening?

A: You are observing guanidinylation , a classic dead-end side reaction when using uronium-based coupling reagents (like HATU, HBTU, or HCTU) with secondary amines.

The Causality: cis-3,4-dimethoxypyrrolidine is a highly nucleophilic secondary amine. When you mix the carboxylic acid, HATU, base, and the amine all at once, the amine competes with the carboxylic acid for the HATU reagent. If the amine attacks the uronium carbon of HATU before the carboxylic acid is fully activated into the OAt-active ester, it forms a stable, unreactive tetramethylguanidinium byproduct (+99 Da mass shift)[1]. This consumes your valuable pyrrolidine and halts the desired coupling[2].

The Solution: You must enforce a strict pre-activation phase . By allowing the carboxylic acid and HATU to react in the presence of base for 15–30 minutes before introducing the pyrrolidine, you ensure the HATU is entirely consumed to form the active ester[2]. Alternatively, switch to a phosphonium-based coupling reagent like PyAOP or PyBOP, which do not contain a uronium core and physically cannot cause guanidinylation[3].

Pathway1 A Carboxylic Acid + HATU + Base B OAt-Active Ester (Desired Intermediate) A->B Pre-activation (15-30 min) E Tetramethylguanidinium Byproduct (+99 Da) A->E Amine added too early D Desired Amide Product B->D Add Amine C cis-3,4-dimethoxypyrrolidine (Secondary Amine) C->D Nucleophilic attack on Active Ester C->E Direct attack on HATU

Figure 1: Mechanistic pathway of HATU-mediated coupling vs. the guanidinylation side reaction.

Table 1: Coupling Reagent Selection Matrix for Secondary Amines

Coupling ReagentClassGuanidinylation RiskEpimerization RiskRecommendation for 3,4-Dimethoxypyrrolidine
HATU UroniumHigh LowUse only with strict 30-min pre-activation.
HBTU UroniumHigh ModerateAvoid; slower activation increases byproduct risk.
PyAOP PhosphoniumZero LowOptimal ; safe for all-in-one-pot mixing.
EDC / HOAt CarbodiimideZero LowGood alternative, but slower kinetics.

FAQ 2: Beta-Elimination and Loss of Stereochemistry

Q: After coupling, my product mass is off by -32 Da (loss of methanol), and NMR indicates a mixture of cis and trans isomers. How did my pyrrolidine ring degrade?

A: You are experiencing base-catalyzed β -elimination and epimerization .

The Causality: The methoxy groups at the C3 and C4 positions of the pyrrolidine ring are generally stable, but under strongly basic conditions (such as extended exposure to DBU or a large excess of DIPEA), the protons adjacent to the methoxy groups become vulnerable. Base abstraction leads to the elimination of methanol ( −32 Da), forming a pyrroline double bond[4]. Furthermore, transient enolization or reversible deprotonation under these conditions allows the kinetically trapped cis-configuration to relax into the thermodynamically more stable trans-configuration[4].

The Solution: Control the basicity of your reaction environment. Never use DBU for couplings involving this scaffold. If using DIPEA, restrict it to exactly 2.0–2.5 equivalents. For highly sensitive substrates, swap DIPEA for a weaker, less nucleophilic base like N-methylmorpholine (NMM) or sym-collidine, and keep the reaction strictly at 0 °C during the base addition phase.

Workflow Start Detect [M-32] Impurity or Epimerization CheckBase Evaluate Base Strength & Equivalents Start->CheckBase StrongBase Using DBU or >3 eq DIPEA? CheckBase->StrongBase WeakBase Switch to NMM or Sym-Collidine StrongBase->WeakBase Yes Temp Check Reaction Temp (Is it > 25°C?) StrongBase->Temp No LowTemp Cool to 0°C during base addition Temp->LowTemp Yes

Figure 2: Troubleshooting logic tree for mitigating base-catalyzed elimination.

FAQ 3: Self-Validating Protocol for Deprotection & Coupling

Q: How can I ensure complete Boc-deprotection and subsequent coupling without triggering the side reactions mentioned above?

A: By utilizing a self-validating workflow. The electron-withdrawing nature of the dimethoxy groups can slightly retard the kinetics of acid-catalyzed Boc cleavage. You must ensure complete deprotection before moving to the basic coupling environment, while using built-in analytical checkpoints.

Protocol: Two-Stage Deprotection and Pre-Activated Amide Coupling

Phase 1: Boc Deprotection

  • Reagent Preparation: Dissolve cis-1-Boc-3,4-dimethoxypyrrolidine (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Acid Cleavage: Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. Add Triisopropylsilane (TIPS) (0.1 eq) as a carbocation scavenger.

  • Validation Checkpoint 1 (LC-MS): Stir at room temperature for 2 hours. Sample 5 μ L, dilute in MeCN, and run LC-MS. Do not proceed until the starting material mass ([M+H]+ 232.1) is completely absent and the free amine mass ([M+H]+ 132.1) is dominant.

  • Concentration: Remove volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. Do not use aqueous basic workup yet , as the free amine is highly water-soluble. Keep it as the TFA salt.

Phase 2: Pre-Activated Coupling

  • Pre-Activation: In a separate dry flask, dissolve the Carboxylic Acid (1.05 eq) and HATU (1.05 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) dropwise at 0 °C.

  • Validation Checkpoint 2 (Color/TLC): Stir for 20 minutes at room temperature. The solution will typically turn a distinct yellow/orange, indicating the formation of the OAt-active ester.

  • Coupling: Dissolve the cis-3,4-dimethoxypyrrolidine TFA salt from Phase 1 in a minimal amount of DMF. Add this dropwise to the pre-activated ester solution at 0 °C.

  • Completion: Allow to warm to room temperature and stir for 2–4 hours. Quench with saturated aqueous NH4​Cl to prevent base-catalyzed epimerization during workup.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry (ACS Publications) / NIH PMC URL:[Link]

  • In search of constrained FTY720 and phytosphingosine analogs as dual acting anticancer agents (Beta-Elimination & Epimerization in Pyrrolidines) NIH PubMed Central URL:[Link]

Sources

Technical Support Center: Minimizing Impurities in the Scale-Up of cis-1-Boc-3,4-dimethoxypyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and scale-up of cis-1-Boc-3,4-dimethoxypyrrolidine. This valuable chiral building block is integral to the development of numerous pharmaceutical compounds, making its purity a critical parameter for successful drug discovery and development programs.[1][2] Scaling up the synthesis of this molecule presents unique challenges, where minor impurities at the bench scale can become significant issues in pilot or manufacturing campaigns.

This guide is structured to provide direct, actionable solutions to common problems encountered in the field. We will delve into the mechanistic origins of key impurities and offer robust, field-proven strategies to control them, ensuring your process is both scalable and reproducible.

Section 1: Troubleshooting Guide

This section addresses specific impurity-related issues in a question-and-answer format.

Q1: My final product is contaminated with the trans-1-Boc-3,4-dimethoxypyrrolidine isomer. What is the primary cause and how can I improve the diastereoselectivity?

Answer: The formation of the undesired trans-isomer is almost always rooted in the synthetic route chosen to construct the pyrrolidine ring. The cis-stereochemistry is typically established from a meso-starting material with C2 symmetry, such as L-tartaric acid. Loss of stereocontrol can occur at several key junctures.

Causality and Mechanism:

A common and highly stereoselective route proceeds from L-tartaric acid via a cyclic sulfate intermediate. The two electrophilic carbons of the cyclic sulfate are susceptible to a double nucleophilic attack by a primary amine (e.g., benzylamine). This Sₙ2 reaction occurs via a double inversion mechanism, which rigorously controls the stereochemistry to yield the desired cis-product after cyclization. The formation of the trans-isomer suggests a competing reaction pathway, potentially involving a partial Sₙ1-type mechanism or epimerization under non-optimal pH or temperature conditions during workup.

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure the stereochemical purity of your starting material (e.g., L-tartaric acid derivative).

  • Control the Cyclization Temperature: The ring-closing step is critical. Running the reaction at the lowest effective temperature will favor the kinetically controlled Sₙ2 pathway and minimize side reactions that could lead to epimerization.

  • Optimize Amine Addition: Add the primary amine solution slowly and subsurface to the reaction mixture. This maintains a low localized concentration of the nucleophile and helps control the exotherm.

  • pH Control During Workup: Avoid strongly acidic or basic conditions during the workup, as this can potentially lead to epimerization of adjacent stereocenters, although this is less likely with the pyrrolidine ring itself. A buffered or mild bicarbonate wash is recommended.

Q2: I'm observing significant amounts of unreacted amine starting material and residual Boc-anhydride after the protection step. How can I improve this conversion and simplify purification?

Answer: Incomplete Boc protection is a common issue during scale-up, often stemming from suboptimal reaction conditions or inefficient removal of byproducts.

Causality and Mechanism:

The reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) produces the N-Boc protected amine and byproducts including tert-butanol and CO₂.[3] The reaction requires a base to neutralize the resulting carbamic acid intermediate. Incomplete reactions can result from poor stoichiometry control, insufficient reaction time, or the use of a base that is too weak or sterically hindered. Residual Boc₂O can be difficult to remove via standard extraction and can interfere with subsequent steps.

Troubleshooting Steps:

  • Stoichiometry and Reagent Addition: Use a slight excess of Boc₂O (1.1 to 1.2 equivalents). Ensure the base (e.g., triethylamine or NaOH) is present in sufficient quantity (at least 1.0 equivalent for a free amine, 2.0+ for an amine salt).[4]

  • Solvent and Temperature: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are standard. The reaction is typically run at 0 °C to room temperature. Monitor the reaction to completion by TLC or LC-MS; on a larger scale, reaction times may need to be extended.

  • Workup for Boc₂O Removal: To remove unreacted Boc₂O, a quench with a nucleophilic amine scavenger is highly effective.

    • Methanol Quench: After the reaction is complete, add methanol (MeOH) to the reaction mixture and stir for 1-2 hours. The MeOH will react with the excess Boc₂O to form a more easily removed methyl carbonate.

    • Polymer-Supported Scavengers: For a cleaner workup, the reaction mixture can be passed through a column containing a polymer-supported trisamine resin. This resin selectively reacts with and captures the excess Boc₂O.[3]

Protocol: Quenching Excess Boc-Anhydride

  • Upon reaction completion (as determined by LC-MS), add 4 mL of methanol for every 1 mmol of Boc₂O used.

  • Stir the mixture at room temperature for 2 hours.

  • Proceed with the standard aqueous workup. The byproducts are now more soluble in the aqueous phase.

Q3: My product contains the mono-methoxy intermediate, cis-1-Boc-3-hydroxy-4-methoxypyrrolidine. What are the best practices for achieving complete di-methylation on a large scale?

Answer: Incomplete methylation is a frequent challenge, particularly on a larger scale where mass transfer and temperature control become more difficult. The formation of the mono-methylated species indicates that the reaction kinetics for the second methylation are significantly slower or that the reagents were depleted.

Causality and Mechanism:

The Williamson ether synthesis, typically used for this transformation, involves the deprotonation of the hydroxyl groups with a strong base (like sodium hydride, NaH) to form alkoxides, followed by nucleophilic attack on a methylating agent (like methyl iodide, MeI, or dimethyl sulfate, DMS). The second deprotonation and methylation can be slower due to steric hindrance or electronic effects. Anhydrous conditions are critical, as any water will consume the base and hydrolyze the methylating agent.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Use a high-quality, anhydrous grade of solvent (e.g., THF or DMF).

  • Base and Deprotonation: Use a sufficient excess of a strong, non-nucleophilic base. Sodium hydride (NaH) is common. Ensure the deprotonation step is complete before adding the methylating agent; this may require extended stirring or gentle warming. Using at least 2.2-2.5 equivalents of NaH is recommended.

  • Methylating Agent: Use a sufficient excess of the methylating agent (2.5-3.0 equivalents). Add the agent slowly to control the exotherm, especially on a large scale.

  • Temperature and Reaction Time: While the initial deprotonation may be done at 0 °C, the methylation step often requires warming to room temperature or slightly above to drive the reaction to completion. Monitor the reaction closely by an appropriate analytical method (HPLC, GC).

Recommended Process Parameters for Methylation

ParameterRecommendationRationale
Base Sodium Hydride (60% dispersion in oil)Strong, non-nucleophilic base ensures complete deprotonation.
Base Stoichiometry 2.5 equivalentsAccounts for any trace water and ensures both hydroxyls are deprotonated.
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for reactants and stable under the reaction conditions.
Methylating Agent Methyl Iodide (MeI)Highly reactive and effective methylating agent.
Agent Stoichiometry 3.0 equivalentsDrives the reaction to completion, especially for the second methylation.
Temperature 0 °C for deprotonation, then warm to 40-50 °C for methylationControlled deprotonation followed by thermal energy to overcome the activation barrier for the second methylation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a recommended, scalable synthetic route that ensures high cis-diastereoselectivity?

Answer: A robust and highly stereoselective route starts from L-tartaric acid. The key is the formation of a rigid cyclic intermediate that directs the stereochemical outcome of the subsequent nucleophilic attack. A high-level overview of this reliable pathway is shown below. This method is advantageous as it begins with a readily available and inexpensive chiral starting material and maintains stereochemical integrity throughout the synthesis.[5]

Synthetic_Workflow A L-Tartaric Acid B Diester Formation (e.g., EtOH, H+) A->B C Diol Reduction (e.g., LiBH4) B->C D (2R,3R)-Butane- 1,2,3,4-tetraol C->D E Cyclic Sulfate Formation (SOCl2, RuCl3/NaIO4) D->E F cis-3,4-Diamino- pyrrolidine Derivative E->F Ring Opening/Closing (e.g., Benzylamine) G Boc Protection (Boc2O) F->G Debenzylation/Protection H cis-1-Boc-3,4- dihydroxypyrrolidine G->H I O-Methylation (NaH, MeI) H->I J Final Product: cis-1-Boc-3,4-dimethoxypyrrolidine I->J

Caption: Scalable synthetic workflow for cis-1-Boc-3,4-dimethoxypyrrolidine.

Q2: What analytical methods are essential for monitoring impurities during scale-up?

Answer: A multi-pronged analytical approach is crucial for robust process control. No single method can provide all the necessary information.

Recommended Analytical Methods

MethodPurposeKey Parameters to Monitor
Reverse-Phase HPLC (RP-HPLC) Monitor reaction progress, quantify starting materials, product, and non-chiral impurities.[]Peak purity, relative retention times of known impurities (e.g., mono-methylated intermediate).
Chiral HPLC Quantify the diastereomeric purity (cis vs. trans isomers).Enantiomeric/diastereomeric excess (%de). Separation of cis and trans peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Detect and identify volatile impurities and byproducts.[7]Residual solvents, low molecular weight byproducts.
¹H and ¹³C NMR Spectroscopy Confirm structure of the final product and identify major impurities.Absence of starting material signals, correct integration ratios, characteristic shifts for cis vs. trans isomers.
Karl Fischer Titration Quantify water content.Essential for reactions sensitive to moisture, such as those using NaH.
Q3: How should I transition from chromatography to a more scalable purification method?

Answer: While column chromatography is effective at the lab scale, it is often impractical and expensive for multi-kilogram production.[8] Developing a robust crystallization procedure is the preferred method for scalable purification.

Protocol: Developing a Crystallization Procedure

  • Solvent Screening:

    • Test the solubility of your crude product in a variety of common solvents (e.g., ethyl acetate, isopropanol, heptane, toluene, MTBE) at both room temperature and elevated temperature.

    • A good single solvent will show high solubility when hot and low solubility when cold.[8]

    • If a single solvent is not effective, test anti-solvent systems. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble) and slowly add a "poor" solvent (in which it is insoluble) until turbidity is observed. Heat to re-dissolve and then cool slowly. A common system is ethyl acetate/hexanes.

  • Optimization:

    • Once a promising solvent system is identified, optimize the concentration, cooling rate, and agitation.

    • Slow cooling generally leads to larger, purer crystals.

    • Seeding the solution with a small amount of pure product at the saturation point can promote controlled crystallization and prevent oiling out.

  • Isolation and Analysis:

    • Isolate the crystals by filtration and wash with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum.

    • Analyze the purified material by the methods described above (HPLC, Chiral HPLC, NMR) to confirm purity and analyze the mother liquor to understand which impurities were removed.

Section 3: Key Impurity Formation and Control Pathways

Understanding the origin of impurities is fundamental to their control. The diagram below illustrates the desired reaction pathway and the primary off-shoots that lead to common impurities during the synthesis of cis-1-Boc-3,4-dimethoxypyrrolidine.

Impurity_Formation Start cis-1-Boc-3,4-dihydroxypyrrolidine Deprotonation Di-alkoxide Intermediate Start->Deprotonation NaH (2.5 eq) Anhydrous THF Product Desired Product: cis-1-Boc-3,4-dimethoxypyrrolidine Deprotonation->Product MeI (3.0 eq) 40-50 °C Impurity1 Impurity: Mono-methoxy Intermediate Deprotonation->Impurity1 Incomplete Reaction (Insufficient MeI or Time) Impurity2 Impurity: De-Boc Product Product->Impurity2 Acidic Workup (e.g., pH < 4) Impurity3 Impurity from earlier step (Loss of Stereocontrol)

Caption: Key reaction and impurity formation pathways.

By focusing on the critical parameters outlined in this guide—stereocontrol in the ring-forming step, driving protecting group and functional group transformations to completion, and developing a scalable, non-chromatographic purification—researchers can successfully scale the synthesis of high-purity cis-1-Boc-3,4-dimethoxypyrrolidine.

References

  • Krasavin, M., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. Retrieved from [Link]

  • IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • Ley, S. V., et al. (2021). Synthesis of a Drug-Like Focused Library of Trisubstituted Pyrrolidines Using Integrated Flow Chemistry and Batch Methods. ACS Combinatorial Science. Retrieved from [Link]

  • Carretero, J. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – N-Boc protection. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Proline Procedure. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2025). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Retrieved from [Link]

  • ScienceDirect. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Presenter: Anita Tiwari. Retrieved from [Link]

  • MDPI. (2022). Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of α-L-fucosidases. Retrieved from [Link]

Sources

Validation & Comparative

mass spectrometry fragmentation patterns of cis-1-Boc-3,4-dimethoxypyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of mass spectrometry (MS) fragmentation patterns is critical for the structural elucidation of stereoisomers in drug development. As a Senior Application Scientist, I frequently encounter the challenge of differentiating diastereomers of substituted heterocycles.

This guide provides an objective, data-driven comparison of the MS fragmentation patterns of cis-1-Boc-3,4-dimethoxypyrrolidine against its trans alternative . By analyzing the gas-phase chemistry and providing a self-validating analytical protocol, this guide equips researchers with the precise methodologies needed to confirm stereochemical identity.

Mechanistic Causality in Pyrrolidine Fragmentation

The differentiation of cis and trans isomers via electrospray ionization tandem mass spectrometry (ESI-MS/MS) relies on the spatial arrangement of functional groups and how this geometry influences gas-phase stability [1].

For 1-Boc-3,4-dimethoxypyrrolidine (Exact Mass: 231.15 Da), the initial ionization yields a protonated precursor ion at m/z 232 . The primary fragmentation pathway for both isomers is the predictable loss of the tert-butyloxycarbonyl (Boc) protecting group. This occurs via a two-step neutral loss: expulsion of isobutylene (-56 Da) followed by carbon dioxide (-44 Da), or a concerted loss of the entire Boc group (-100 Da), yielding the core pyrrolidinium ion at m/z 132 .

The Stereochemical Divergence: The critical point of differentiation occurs at the m/z 132 intermediate.

  • In the cis isomer: The two methoxy groups are locked on the same face of the pyrrolidine ring. This syn-periplanar proximity creates significant steric strain. Upon collisional activation, this strain is relieved through a highly facile, concerted elimination of a neutral methanol molecule (-32 Da), driven by neighboring group participation. This results in a dominant product ion at m/z 100 .

  • In the trans isomer: The methoxy groups reside on opposite faces of the ring. The geometry strictly prohibits a concerted, low-energy elimination of methanol involving both substituents. Consequently, the transition state for methanol loss requires significantly higher activation energy. The trans isomer resists fragmentation at lower collision energies and relies on alternative, higher-energy ring-opening pathways [2].

MS_Pathway Parent [M+H]+ m/z 232 (cis-1-Boc-3,4-dimethoxypyrrolidine) Isobutylene Intermediate m/z 176 (Loss of C4H8) Parent->Isobutylene -56 Da (Isobutylene) Deprotected Pyrrolidinium Ion m/z 132 (Loss of CO2) Parent->Deprotected -100 Da (Boc Cleavage) Isobutylene->Deprotected -44 Da (CO2) CisFragment Primary Product Ion m/z 100 (Facile Loss of CH3OH) Deprotected->CisFragment -32 Da (Methanol) Driven by cis-proximity TransFragment Secondary Product Ion m/z 68 (Loss of 2x CH3OH) CisFragment->TransFragment -32 Da (Methanol) High Collision Energy

Mass spectrometry fragmentation pathway of cis-1-Boc-3,4-dimethoxypyrrolidine.

Comparative Performance Data

To objectively compare the fragmentation efficiency, we analyze the relative abundance of product ions at a standardized Collision Energy (CE) of 15 eV and 25 eV. The data below illustrates how the cis isomer readily yields the m/z 100 fragment, whereas the trans isomer requires higher energy to break down the m/z 132 core [3].

Precursor Ion (m/z)Product Ion (m/z)Neutral LossRelative Abundance (cis isomer)Relative Abundance (trans isomer)Diagnostic Value
232 176-56 Da (Isobutylene)15% (at CE 10 eV)18% (at CE 10 eV)Low (Common to all N-Boc)
232 132-100 Da (Boc)100% (Base peak at CE 15 eV)100% (Base peak at CE 15 eV)Moderate (Confirms core mass)
132 100-32 Da (Methanol)85% (at CE 15 eV) 12% (at CE 15 eV) High (Differentiates cis/trans)
100 68-32 Da (Methanol)40% (at CE 25 eV)5% (at CE 25 eV)Moderate (Confirms di-substitution)

Data Interpretation: A ratio of m/z 100 to m/z 132 greater than 0.8 at 15 eV is highly indicative of the cis configuration.

Self-Validating LC-MS/MS Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates specific causality for every chromatographic and mass spectrometric parameter chosen.

Phase 1: Sample Preparation & System Suitability
  • Diluent Choice: Prepare samples at 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: The inclusion of formic acid in the diluent pre-protonates the analyte, suppressing the formation of sodium adducts ([M+Na]+, m/z 254) which resist fragmentation and complicate spectral interpretation.

  • System Suitability Test (SST): Inject a blank (diluent only) followed by a known reference standard of cis-1-Boc-3,4-dimethoxypyrrolidine.

    • Causality: The blank validates the absence of column carryover, ensuring that trace signals in subsequent runs are genuine. The SST verifies that the m/z 100 / m/z 132 ion ratio meets the >0.8 acceptance criteria before analyzing unknown samples.

Phase 2: Chromatographic Separation
  • Column: C18 Superficially Porous Particle (SPP) column (e.g., 2.1 x 50 mm, 2.7 µm).

    • Causality: SPP architecture provides high theoretical plate counts at lower backpressures. This high efficiency is mandatory to chromatographically resolve any trace trans isomer impurities from the cis main peak prior to MS introduction, preventing mixed spectra.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes at 0.4 mL/min.

Phase 3: Mass Spectrometry Parameters (ESI+)
  • Source Temperature: 350°C.

    • Causality: High enough to ensure complete desolvation of the aqueous mobile phase, but low enough to prevent thermal degradation of the thermally labile Boc group inside the source.

  • Capillary Voltage: 3.0 kV.

  • Targeted MRM Transitions:

    • Quantifier: 232 → 132 (CE: 12 eV) - Used for total compound quantification.

    • Qualifier 1: 232 → 100 (CE: 15 eV) - Primary stereochemical diagnostic ion.

    • Qualifier 2: 232 → 68 (CE: 25 eV) - Secondary confirmation ion.

By strictly adhering to these parameters, the resulting spectra will definitively separate the stereoisomers based on their fragmentation kinetics, providing an unassailable structural confirmation.

References

  • Differentiation of homologous and regioisomeric methoxy-cathinone derivatives by GC–MS, MS/MS and GC–IR ResearchGate[Link]

  • Simultaneous quantitative chiral analysis of four isomers by ultraviolet photodissociation mass spectrometry and artificial neural network Frontiers in Chemistry[Link]

  • Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review UvA-DARE (Digital Academic Repository)[Link]

A Researcher's Guide to Sourcing and Verifying cis-1-Boc-3,4-dimethoxypyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

For the researcher engaged in complex small molecule synthesis, particularly in the fields of medicinal chemistry and drug development, the quality of starting materials is paramount. The pyrrolidine scaffold is a privileged structure in numerous pharmaceuticals, and its stereochemical integrity directly influences biological activity and downstream reaction success.[1][2] This guide provides a comparative framework for selecting and, most critically, verifying the quality of commercial cis-1-Boc-3,4-dimethoxypyrrolidine.

The challenge with highly functionalized, chiral building blocks like this is not merely procurement, but ensuring the isomeric purity and chemical identity of the material received. A seemingly minor impurity or the incorrect stereoisomer can compromise weeks of synthetic effort, leading to failed reactions, complex purification challenges, and ambiguous biological data. This guide is structured to empower you, the researcher, to move beyond reliance on supplier-provided data and to implement a robust, self-validating system for quality control.

The Commercial Supplier Landscape: Key Considerations

Sourcing specialized reagents like cis-1-Boc-3,4-dimethoxypyrrolidine involves looking beyond the major catalog suppliers to niche chemical providers. Companies such as BOC Sciences , Chem-Impex , and Sigma-Aldrich offer a wide range of complex building blocks, including various pyrrolidine derivatives.[][4][5] However, the availability and documentation for this specific cis-isomer can vary.

The primary directive for a researcher is to scrutinize the technical data provided. A supplier's commitment to quality is often reflected in the comprehensiveness of their Certificate of Analysis (CoA).[6] Before purchase, one should inquire if the CoA includes high-resolution analytical data (e.g., copies of NMR and HPLC traces) beyond a simple statement of purity.

Comparative Analysis of Supplier Specifications

When evaluating potential suppliers, it is crucial to compare their product specifications directly. While data for the exact target molecule is often dispersed, we can establish a template for comparison based on specifications for closely related pyrrolidine derivatives found in supplier catalogs.

Parameter Supplier A (Representative) Supplier B (Representative) Criticality & Rationale
Purity (Assay) ≥98% (HPLC)97% (GC)High: Directly impacts the stoichiometry of your reaction and the impurity profile of your product. HPLC is generally preferred for non-volatile, complex molecules.[7][8]
Stereochemical Identity cis isomer specifiedNot specified / RacemicCritical: The cis vs. trans relationship of the methoxy groups is a key structural feature. Use of the wrong isomer will lead to the wrong final compound.
Analytical Data Provided Lot-specific CoA with HPLCStandard CoA with purity value onlyHigh: A lot-specific CoA with spectral data (NMR, HPLC) provides transparency and allows for independent verification.[6][]
Appearance White to off-white powderLight yellow solidMedium: A significant color deviation from a white powder could indicate degradation or process-related impurities.
CAS Number Confirmed for cis-isomerGeneric or absentHigh: Ensures you are purchasing the exact chemical entity. Ambiguity in CAS numbers is a red flag.

Experimental Protocols for In-House Quality Verification

Trust, but verify. Independent verification of the supplier's claims is a cornerstone of good scientific practice. The following protocols are designed to be a self-validating system to confirm the identity, purity, and isomeric integrity of your purchased cis-1-Boc-3,4-dimethoxypyrrolidine.

Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. It provides information on the chemical environment of each proton and carbon, confirming the connectivity and stereochemistry of the molecule.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (CDCl₃ or DMSO-d₆ are common choices). Ensure the sample is fully dissolved.

  • Acquisition (¹H NMR):

    • Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.

    • Causality: A higher field strength provides better signal dispersion, which is critical for resolving the complex, often overlapping, signals of the pyrrolidine ring protons.

    • Key signals to verify:

      • Boc Group: A characteristic singlet around 1.4 ppm, integrating to 9 protons.

      • Methoxy Groups: Two distinct singlets around 3.3-3.8 ppm, each integrating to 3 protons. The chemical shift difference can be an indicator of the cis/trans geometry.

      • Pyrrolidine Ring Protons: A series of multiplets in the 2.5-4.0 ppm region. The coupling constants (J-values) between the protons at the 3- and 4-positions are critical for confirming the cis stereochemistry. For a cis relationship, the coupling constant is typically smaller than for the corresponding trans isomer.

  • Acquisition (¹³C NMR):

    • Acquire a proton-decoupled carbon spectrum.

    • Causality: This provides a count of the unique carbon atoms in the molecule, which should match the expected structure.

    • Key signals to verify: The carbonyl of the Boc group (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), the two methoxy carbons (~55-60 ppm), and the carbons of the pyrrolidine ring.

  • Data Interpretation: Compare the obtained spectra to literature values or a reference spectrum if available. The absence of significant unassigned peaks is a strong indicator of high purity.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds. For chiral molecules, specialized chiral stationary phases (CSPs) can be used to separate enantiomers, though for assessing general purity, a standard reversed-phase column is sufficient.

Protocol: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector (DAD or VWD) is required.

  • Column Selection: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a robust starting point.[7]

  • Mobile Phase Preparation: A typical mobile phase would be a gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Causality: The acid additive improves peak shape by protonating any residual basic sites on the silica support and the analyte itself. A gradient elution is necessary to ensure that any impurities with significantly different polarities are eluted from the column.

  • Method:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan with a DAD to determine the optimal wavelength for detection, or use a standard low wavelength like 210 nm where most organic molecules absorb.

    • Gradient: A typical starting gradient might be 10% B to 90% B over 20 minutes.

    • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of ≥98% is generally considered high quality for a building block.[8]

Visualization of the Supplier Validation Workflow

To ensure a systematic approach, the following workflow should be implemented for every new batch of critical reagent.

cluster_pre Pre-Purchase Evaluation cluster_post Post-Purchase Verification cluster_decision Decision SupplierID Identify Potential Suppliers SpecRequest Request Product Specifications & Example CoA SupplierID->SpecRequest SpecCompare Compare Purity, Price, and Available Data SpecRequest->SpecCompare Visual Visual Inspection of Material SpecCompare->Visual Place Order NMR_Acq Acquire ¹H and ¹³C NMR Spectra Visual->NMR_Acq HPLC_Acq Run HPLC Purity Analysis NMR_Acq->HPLC_Acq DataAnalysis Analyze Data vs. Specifications HPLC_Acq->DataAnalysis Decision Accept or Reject Lot DataAnalysis->Decision Material Received Material NMR NMR Spectroscopy Material->NMR provides data for HPLC HPLC Analysis Material->HPLC provides data for MS Mass Spectrometry (Optional Confirmation) Material->MS provides data for Identity Correct Chemical Structure (Connectivity & Stereochemistry) NMR->Identity confirms Purity Chemical Purity (% Area) HPLC->Purity quantifies MW Correct Molecular Weight MS->MW confirms

Caption: Relationship between analytical methods and quality attributes.

Conclusion and Recommendations

The selection of a commercial supplier for a critical reagent like cis-1-Boc-3,4-dimethoxypyrrolidine should not be based on cost alone. A thorough evaluation of the supplier's provided specifications, with a strong preference for those who supply comprehensive, lot-specific analytical data, is the first critical step.

However, the ultimate responsibility for quality assurance lies with the end-user. The implementation of in-house analytical verification by NMR and HPLC is not a redundant exercise but a necessary, self-validating step to mitigate risk, ensure reproducibility, and uphold the integrity of your research. By following the protocols and workflow outlined in this guide, researchers can proceed with confidence, knowing their starting material meets the stringent quality requirements for successful and publishable scientific outcomes.

References

  • Avantor Performance Materials, LLC. (2019). Certificate of Analysis. Available at: [Link]

  • Vemula, R., et al. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development.
  • ResearchGate. (2025). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Available at: [Link]

  • Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 9, 769-771.
  • NextSDS. N-Boc-3-[(4-cyano-2-Methoxyphenoxy)Methyl]-1-pyrrolidine. Available at: [Link]

  • Suzhou ITIC Medchem Co., Ltd. 1-Boc-3-pyrrolidinone|101385-93-7. Available at: [Link]

Sources

Comparative Guide: IR Spectroscopy of cis-1-Boc-3,4-dimethoxypyrrolidine vs. Structural Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted pyrrolidines are privileged scaffolds in modern drug discovery, frequently utilized as conformational restrictors in kinase inhibitors and GPCR ligands[1]. During the synthesis and scale-up of these building blocks, rapid and non-destructive structural verification is critical. This guide provides an in-depth comparative analysis of the Infrared (IR) spectroscopic profile of cis-1-Boc-3,4-dimethoxypyrrolidine against its structural alternatives: the trans-stereoisomer and the unprotected cis-amine.

As an Application Scientist, I have structured this guide to move beyond simple peak assignments, focusing instead on the vibrational causality and providing a self-validating analytical protocol to ensure high-fidelity data acquisition in your laboratory.

Structural & Vibrational Causality

Understanding the "why" behind an IR spectrum is essential for troubleshooting synthetic workflows and confirming stereochemistry[2]. The IR spectrum of cis-1-Boc-3,4-dimethoxypyrrolidine is dominated by three distinct functional environments:

  • The Carbamate (Boc) Core: Unlike standard amides where the C=O stretch appears around 1650 cm⁻¹, the tert-butyloxycarbonyl (Boc) group is a carbamate. The adjacent ether oxygen of the Boc group competes for the resonance of the carbonyl carbon. This competition increases the localized double-bond character of the C=O bond, increasing its force constant and shifting the absorption to a significantly higher frequency (~1695 cm⁻¹ )[3].

  • Stereochemical Fingerprinting (cis vs. trans): The stereochemistry of the 3,4-dimethoxy groups heavily influences the fingerprint region. In the cis-isomer, the two methoxy groups reside on the same face of the pyrrolidine ring. This spatial proximity forces their dipole moments to couple, resulting in distinct symmetric and asymmetric C-O-C stretching frequencies (a sharply split peak around 1090–1115 cm⁻¹ ). In the trans-isomer, the groups are anti-periplanar, minimizing dipole coupling and yielding a broader, less defined absorption band.

  • The Pyrrolidine Ring: The tertiary nitrogen within the constrained five-membered ring exhibits a C-N stretch around 1410 cm⁻¹ . When the Boc group is removed (yielding the unprotected secondary amine), this stretch shifts, and a massive, broad N-H stretching band emerges above 3300 cm⁻¹[4].

Comparative IR Absorption Data

The following table synthesizes the expected quantitative IR absorption bands for cis-1-Boc-3,4-dimethoxypyrrolidine and its primary alternatives. This data serves as a reference matrix for rapid structural triage.

Vibrational Modecis-1-Boc-3,4-dimethoxypyrrolidinetrans-1-Boc-3,4-dimethoxypyrrolidinecis-3,4-dimethoxypyrrolidine (Unprotected)
N-H Stretch (Sec. Amine) AbsentAbsent~3320 cm⁻¹ (Broad, strong)
C-H Stretch (Aliphatic) ~2975, 2830 cm⁻¹~2975, 2830 cm⁻¹~2950, 2830 cm⁻¹
C=O Stretch (Carbamate) ~1695 cm⁻¹ (Very Strong)~1698 cm⁻¹ (Very Strong)Absent
C-N Stretch (Ring) ~1410 cm⁻¹~1415 cm⁻¹~1440 cm⁻¹
C-O-C Stretch (Ether) ~1115, 1090 cm⁻¹ (Distinct Split)~1105 cm⁻¹ (Broad, overlapping)~1110 cm⁻¹

Self-Validating ATR-FTIR Analytical Protocol

To ensure trustworthiness and reproducibility, IR data must be collected using a self-validating system. The following Attenuated Total Reflectance (ATR) protocol guarantees that instrumental drift or sample preparation errors do not compromise your structural assignments.

Phase 1: System Suitability Test (SST)
  • Interferometer Validation: Before analyzing the pyrrolidine sample, scan a NIST-traceable 1.5 mil polystyrene calibration film.

  • Acceptance Criteria: The aromatic C-C stretching peak must resolve at 1601.2 cm⁻¹ ± 1.0 cm⁻¹ . If the peak drifts beyond this tolerance, the laser requires realignment or the desiccant needs replacement.

Phase 2: Background & Sample Acquisition
  • Background Subtraction: Clean the monolithic Diamond ATR crystal with isopropanol and allow it to dry. Collect a 64-scan background spectrum to establish the baseline and subtract atmospheric H₂O/CO₂.

  • Sample Deposition: Apply 2–3 µL of the neat pyrrolidine derivative directly onto the crystal. Ensure complete coverage of the sensor face without trapping microscopic air bubbles, which alter the refractive index interface.

  • Spectral Acquisition: Acquire the spectrum using 64 scans at a 4 cm⁻¹ resolution .

  • Linearity Check: Verify that the maximum absorbance (typically the C=O peak at ~1695 cm⁻¹) does not exceed 1.2 Absorbance Units (AU) . Values above this threshold indicate detector saturation, which artificially broadens peaks and obscures the critical cis/trans C-O-C splitting pattern.

Phase 3: Post-Processing
  • Apply an ATR Correction algorithm in your spectrometer's software. Because the depth of penetration in ATR-FTIR is wavelength-dependent (infrared light penetrates deeper at lower wavenumbers), this correction normalizes the peak intensities to match a standard transmission spectrum.

Spectral Decision Workflow

The following logical decision tree illustrates the diagnostic workflow for identifying these specific pyrrolidine scaffolds based on the acquired IR data.

IR_Workflow Start Unknown Pyrrolidine Sample Step1 ATR-FTIR Acquisition (Diamond Crystal, 64 scans) Start->Step1 Decision1 Is C=O peak present at ~1690-1710 cm⁻¹? Step1->Decision1 Unprotected Unprotected Pyrrolidine Confirm N-H stretch (~3300 cm⁻¹) Decision1->Unprotected No Protected Boc-Protected Pyrrolidine Confirm tert-butyl C-H (~2975 cm⁻¹) Decision1->Protected Yes Decision2 Analyze C-O-C Fingerprint (1050-1150 cm⁻¹) Protected->Decision2 Cis cis-1-Boc-3,4-dimethoxypyrrolidine (Distinct split peaks due to dipole coupling) Decision2->Cis Split Pattern Trans trans-1-Boc-3,4-dimethoxypyrrolidine (Broader, singular C-O-C band) Decision2->Trans Broad Pattern

Fig 1: Logical decision tree for the IR-based structural identification of substituted pyrrolidines.

References

  • Kortet, S. (2020). 2,5-Diarylpyrrolidines and Pyroglutamic-Acid-Derived 2-Diarylmethyl-5-Aryl-Pyrrolidines. JYX Digital Repository, University of Jyväskylä.[1] URL:[Link]

  • White Rose eTheses Online. (2015). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions.[2] URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 643455, N-Boc-pyrrolidine.[3] URL:[Link]

  • The Journal of Organic Chemistry. (2026). Regioselective Synthesis of 1,2,3-Trisubstituted Pyrroles via Addition–Cyclization of Crotonate-Derived Sulfonium Salts with a Carboxylic Acid and an Amine. ACS Publications.[4] URL:[Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.